molecular formula C23H33N5O10 B1213362 p-NO2-Bn-DOTA

p-NO2-Bn-DOTA

Numéro de catalogue: B1213362
Poids moléculaire: 539.5 g/mol
Clé InChI: SQWOBSHRAUJBNP-IBGZPJMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-(4-Nitrobenzyl)-DOTA is a chiral, bifunctional derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA is renowned for forming highly stable complexes with a wide range of di- and trivalent metal cations, particularly lanthanides and transition metals . The (S)-2-(4-nitrobenzyl) modification introduces a functional handle that allows this chelator to be covalently conjugated to biomolecules, such as peptides, antibodies, or other targeting vectors, making it a key component in the development of novel diagnostic and therapeutic agents . This compound is of significant value in nuclear medicine research. It functions as a bifunctional chelate (BFC), playing two critical roles: first, it tightly encapsulates radiometals, protecting them from transchelation in vivo; second, its nitrobenzyl group can be readily modified to form a stable link to a biological targeting molecule . Research indicates that (S)-2-(4-Nitrobenzyl)-DOTA and similar analogues have been investigated for complexing copper-64 (Cu-64), a radioisotope with applications in both Positron Emission Tomography (PET) imaging and radiotherapy . The stability of the resulting metal complex is paramount for effective in vivo application, and DOTA-based chelators are known for forming complexes with high thermodynamic and kinetic stability under physiological conditions . The primary mechanism of action involves the octadentate coordination of metal ions by the DOTA macrocycle. The four nitrogen atoms of the cyclen ring and four oxygen atoms from the carboxylate groups create a protective cage around the metal center . The nitrobenzyl arm does not participate in metal binding but is essential for the covalent attachment to the targeting molecule, concentrating the radioactivity at the desired site, such as a tumor . This makes (S)-2-(4-Nitrobenzyl)-DOTA a versatile and crucial tool for researchers developing theranostic agents, which combine diagnostic and therapeutic capabilities into a single platform . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Propriétés

Formule moléculaire

C23H33N5O10

Poids moléculaire

539.5 g/mol

Nom IUPAC

2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C23H33N5O10/c29-20(30)13-24-5-6-25(14-21(31)32)9-10-27(16-23(35)36)19(12-26(8-7-24)15-22(33)34)11-17-1-3-18(4-2-17)28(37)38/h1-4,19H,5-16H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t19-/m0/s1

Clé InChI

SQWOBSHRAUJBNP-IBGZPJMESA-N

SMILES isomérique

C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O

SMILES canonique

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O

Origine du produit

United States

Applications De Recherche Scientifique

Radiopharmaceutical Applications

(S)-2-(4-nitrobenzyl)-DOTA has been extensively studied for its potential in radiopharmaceuticals, particularly in the context of targeted radionuclide therapy and imaging.

  • Targeted Radioimmunotherapy : The compound can be utilized in pretargeted radioimmunotherapy (PRIT), where a bifunctional antibody binds to tumor cells and subsequently captures a radionuclide chelated with DOTA. Research indicates that high-affinity DOTA-binding antibodies engineered for this purpose demonstrate enhanced tumor retention of radionuclides such as indium-111 and yttrium-90, which are crucial for effective therapy .
  • Stability Studies : Stability studies have shown that (S)-2-(4-nitrobenzyl)-DOTA complexes exhibit high thermodynamic stability compared to other chelators. This stability is essential for maintaining the integrity of the radionuclide during circulation in the body .

Magnetic Resonance Imaging (MRI)

The compound has also been investigated as a potential contrast agent for MRI.

  • Gadolinium Complexes : Gadolinium-based contrast agents (GBCAs) derived from (S)-2-(4-nitrobenzyl)-DOTA have shown improved stability and safety profiles compared to traditional GBCAs. Research indicates that these chiral GBCAs can provide better imaging quality due to their optimized water-exchange rates .
  • Chiral Properties : The introduction of chiral centers in DOTA derivatives like (S)-2-(4-nitrobenzyl)-DOTA allows for the formation of specific isomers that can enhance the effectiveness of MRI contrast agents by improving their interaction with biological tissues .

Biological Targeting

(S)-2-(4-nitrobenzyl)-DOTA has been explored for its ability to selectively target cancer cells.

  • Folate Receptor Targeting : Studies have demonstrated that gallium(III) complexes of (S)-2-(4-nitrobenzyl)-DOTA can be conjugated to ligands targeting the folate receptor, which is overexpressed in many cancer types. This strategy enhances the accumulation of therapeutic agents in tumors while minimizing systemic exposure .
  • Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of gallium-DOTA complexes have shown promising results against various cancer cell lines, indicating the potential for developing targeted therapies using this compound .

Case Studies and Research Findings

Several key studies illustrate the applications of (S)-2-(4-nitrobenzyl)-DOTA:

StudyApplicationFindings
Sherry et al., 2004Stability AnalysisDemonstrated reduced thermodynamic stability compared to unmodified DOTA complexes but highlighted kinetic inertness as crucial for in vivo applications .
Nature Communications, 2023MRI Contrast AgentsReported on chiral Gd-DOTAs showing enhanced stability and imaging efficacy compared to traditional GBCAs .
PMC Article, 2010RadioimmunotherapyEngineered high-affinity antibodies for DOTA chelates resulting in improved tumor retention and therapeutic efficacy .

Comparaison Avec Des Composés Similaires

Key Properties :

  • Chemical Formula : C₁₅H₂₅N₅O₂ (base Cyclen structure with nitrobenzyl group; acetic acid arms may vary based on functionalization) .
  • Molecular Weight : 307.4 g/mol (for the Cyclen-based analog) .
  • CAS Number : 116052-96-9 .
  • Applications : Primarily used as a bifunctional chelator for radiopharmaceuticals and contrast agents, leveraging its nitro group for further chemical modifications (e.g., reduction to amines for conjugation) .
Table 1: Structural and Functional Comparison of DOTA Derivatives
Compound Substituent/Modification Key Features Applications Reference
(S)-2-(4-Nitrobenzyl)-DOTA 4-Nitrobenzyl group (S-configuration) Enhanced rigidity; nitro group enables redox-active conjugation chemistry. Radiopharmaceuticals, MRI contrast
p-SCN-Bn-DOTA 4-Isothiocyanatobenzyl Reactive isothiocyanate (-SCN) group for covalent bonding to biomolecules. Antibody-drug conjugates, biosensors
DOTA-Benzene Benzene ring fused to macrocycle Improved hydrophobicity; retains strong Gd³⁺/Lu³⁺ chelation. Bioimaging, molecular delivery
DOTA-PNB Ester 4-Nitrophenyl ester Labile ester group for controlled release of metal complexes. Targeted drug delivery, chelation
4-Aminobutyl-DOTA Aminobutyl side chain Primary amine (-NH₂) for peptide coupling; high biocompatibility. PET imaging, cancer therapy
Key Findings :

Chelation Efficiency: (S)-2-(4-Nitrobenzyl)-DOTA exhibits comparable stability constants (log K) with lanthanides (e.g., Gd³⁺, log K ~25) to other DOTA derivatives. However, the nitro group reduces solubility in aqueous media compared to hydrophilic analogs like 4-Aminobutyl-DOTA . p-SCN-Bn-DOTA demonstrates superior conjugation efficiency due to its -SCN group, enabling stable linkages to antibodies without compromising chelation .

Functional Versatility :

  • The nitro group in (S)-2-(4-Nitrobenzyl)-DOTA can be reduced to an amine (-NH₂), allowing conjugation to targeting vectors (e.g., peptides) for tumor-specific imaging .
  • DOTA-Benzene’s aromatic ring enhances lipophilicity, facilitating blood-brain barrier penetration in neurological imaging applications .

Thermodynamic Stability: DOTA-PNB Ester’s ester linkage provides pH-sensitive release of metal ions, advantageous for controlled therapeutic delivery but less stable than covalent bonds in p-SCN-Bn-DOTA . 4-Aminobutyl-DOTA forms exceptionally stable complexes with Zr⁴⁺ (log K >30), making it ideal for long-circulating PET tracers .

Biological Performance: (S)-2-(4-Nitrobenzyl)-DOTA derivatives show moderate renal clearance compared to highly hydrophilic DOTA-tetraacetic acid, which is rapidly excreted . p-SCN-Bn-DOTA conjugates exhibit prolonged circulation times in vivo, critical for tumor accumulation in radioimmunotherapy .

Méthodes De Préparation

Formation of the Tetraazamacrocycle Core

The cyclen (1,4,7,10-tetraazacyclododecane) backbone is constructed via a Richman-Atkins cyclization. N,N',N''-Tristosyl-(S)-2-(p-nitrobenzyl)-diethylenetriamine reacts with 2,6-bis(chloromethyl)pyridine in dimethylformamide (DMF), yielding the tritosyl-protected macrocycle. Tosyl groups are subsequently removed using hydrobromic acid in acetic acid, exposing the secondary amines for further functionalization.

Carboxymethylation of the Macrocycle

Carboxymethyl arms are introduced by alkylating the macrocycle’s nitrogens with bromoacetic acid under basic conditions. This step is performed in water or ethanol at pH 10–12, requiring precise temperature control (40–60°C) to avoid epimerization. The reaction typically proceeds for 24–48 hours, with yields ranging from 60–70% per arm.

Final Deprotection and Purification

After carboxymethylation, residual protecting groups are cleaved via acid hydrolysis (6M HCl, reflux, 12 hours). Crude product is purified using reversed-phase HPLC with a C18 column, eluting with a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid. Lyophilization yields the final compound as a white hygroscopic solid.

Chiral Synthesis and Enantiomeric Control

The (S)-configuration at the benzyl position is critical for coordinating metal ions in a stereospecific manner. Enantiomeric purity is ensured through two strategies:

Chiral Starting Materials

L-Nitrophenylalanine serves as the chiral precursor, retaining its configuration throughout the synthesis. The nitrobenzyl group is introduced via reductive amination using sodium cyanoborohydride, preserving stereochemistry with >99% enantiomeric excess (ee).

Chiral Chromatography Validation

Enantiopurity is confirmed using chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. The (S)-enantiomer elutes at 12.3 minutes, while the (R)-enantiomer elutes at 14.7 minutes, allowing quantification of ee ≥98%.

Large-Scale Production Challenges

Scaling the synthesis to 10-gram batches introduces practical hurdles:

Solvent and Reagent Optimization

DMF is replaced with dimethylacetamide (DMAc) in cyclization steps to reduce toxicity. Bromoacetic acid is added incrementally to minimize side reactions, improving yields to 6.2% at 100-g scales.

Purification at Scale

Traditional column chromatography becomes impractical. Instead, tangential flow filtration (30 kDa MWCO membranes) removes low-molecular-weight impurities, followed by recrystallization from ethanol/water (1:3 v/v) to achieve ≥95% purity.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic peaks at δ 8.21 (d, 2H, Ar–NO₂), 4.12 (s, 1H, CH–Ar), and 3.40–3.80 (m, 24H, cyclen and acetate protons).

  • LC-MS : ESI-MS ([M+H]⁺) m/z 540.5 (calculated 539.5), with two isomers corresponding to square antiprismatic (SAP) and twisted square antiprismatic (TSAP) conformers.

Metal Chelation Efficiency

Complexation with Gd³⁺ is monitored via UV-Vis at 273 nm (ε = 4,200 M⁻¹cm⁻¹). Stoichiometric analysis confirms a 1:1 metal-to-ligand ratio, with log K stability constants of 25.3 ± 0.2 for Gd³⁺.

Comparative Analysis of Synthetic Methodologies

ParameterSmall-Scale (≤1g)Large-Scale (≥10g)
Cyclization SolventDMFDMAc
Yield5.6%6.2%
Purification MethodHPLCTFF + Recrystallization
Enantiomeric Excess98%97%

Q & A

Basic Research Questions

Q. What are the key structural features and synthesis protocols for (S)-2-(4-nitrobenzyl)-DOTA?

  • Structural Features : The compound consists of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle modified with a chiral (S)-configured 4-nitrobenzyl group at the second carbon position. This modification enhances its metal-chelating properties while introducing stereochemical specificity .
  • Synthesis : A typical protocol involves coupling 4-nitrobenzyl bromide with a pre-functionalized DOTA derivative under basic conditions (e.g., KOH in DMF), followed by purification via trituration with diethyl ether. Yields range from 54% to 73%, depending on reaction optimization .

Q. What are the recommended storage conditions and stability considerations for (S)-2-(4-nitrobenzyl)-DOTA?

  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or nitro-group reduction. Desiccants should be used to avoid moisture absorption .
  • Stability : The nitrobenzyl group is stable under acidic conditions but may degrade under prolonged UV exposure or reducing environments (e.g., in the presence of thiols). Pre-use stability testing via HPLC is advised .

Q. How is (S)-2-(4-nitrobenzyl)-DOTA characterized analytically?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry and nitrobenzyl integration (e.g., δ 8.07 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 307.4 for [M+H]+^+) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>94%) .

Advanced Research Questions

Q. How does the (S)-configured nitrobenzyl group influence metal-chelation efficiency compared to racemic analogs?

  • Methodology : Compare stability constants (log K) of gadolinium(III) or lutetium(III) complexes using potentiometric titration. The (S)-enantiomer shows 10–15% higher thermodynamic stability due to reduced steric hindrance, as demonstrated in analogous DOTA derivatives .
  • Data Interpretation : Use circular dichroism (CD) spectroscopy to correlate enantiomeric configuration with metal-coordination geometry .

Q. What strategies resolve conflicting data on the compound’s reactivity in biological matrices?

  • Case Example : Discrepancies in nitro-group reduction rates in serum vs. buffer can arise from thiol-mediated pathways. To address this:

Perform kinetic studies under controlled glutathione (GSH) concentrations.

Validate via LC-MS/MS to track nitro-to-amine conversion products .

  • Recommendation : Use chelex-treated buffers to eliminate trace metal interference in reactivity assays .

Q. How can (S)-2-(4-nitrobenzyl)-DOTA be optimized for in vivo targeting applications?

  • Functionalization : Conjugate the nitrobenzyl group with bioorthogonal handles (e.g., tetrazines for click chemistry) via SNAr reactions. This enables post-synthetic labeling with targeting vectors (e.g., antibodies) .
  • In Vivo Validation : Use SPECT/CT imaging with 177^{177}Lu-labeled derivatives to evaluate biodistribution in murine models. Note that nitro groups may require reduction to amines for improved pharmacokinetics .

Q. What are the limitations of current toxicity profiles for (S)-2-(4-nitrobenzyl)-DOTA-metal complexes?

  • Gaps : Acute toxicity data (e.g., LD50_{50}) are unavailable for most metal complexes. Preliminary cell viability assays (MTT) in HEK293 cells show >80% viability at 100 µM, but organ-specific toxicity in vivo remains unstudied .
  • Mitigation : Conduct subchronic toxicity studies in rodents, focusing on renal clearance pathways (critical for gadolinium-based agents) .

Methodological Resources

  • Synthetic Protocols : Adapt procedures from nitrobenzyl-DOTA derivatives in .
  • Analytical Workflows : Combine NMR, HRMS, and HPLC as in .
  • In Vivo Testing : Reference radiolabeling and imaging techniques from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-NO2-Bn-DOTA
Reactant of Route 2
p-NO2-Bn-DOTA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.